3-(3-Ethoxyphenyl)oxolan-3-ol
Description
3-(3-Ethoxyphenyl)oxolan-3-ol is an oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3-ethoxyphenyl substituent. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol (calculated based on standard atomic weights). The ethoxy group (-OCH₂CH₃) at the phenyl ring’s meta position introduces steric and electronic effects that distinguish it from simpler oxolane derivatives. Notably, it is listed as a discontinued product in commercial catalogs, suggesting specialized or niche applications .
Properties
IUPAC Name |
3-(3-ethoxyphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-11-5-3-4-10(8-11)12(13)6-7-14-9-12/h3-5,8,13H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXUORFUUFLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)oxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with dihydrofuran in the presence of an acid catalyst to form the desired oxolane ring .
Industrial Production Methods
Industrial production of 3-(3-Ethoxyphenyl)oxolan-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution can introduce various functional groups to the phenyl ring.
Scientific Research Applications
3-(3-Ethoxyphenyl)oxolan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets. The oxolane ring and ethoxyphenyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(3-Ethoxyphenyl)oxolan-3-ol with key analogs, focusing on structural features, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects: The 3-ethoxyphenyl group in the target compound enhances lipophilicity compared to analogs like 4-(3-hydroxyphenyl)oxolan-3-ol, which has a polar hydroxyl group. This difference impacts solubility and membrane permeability in biological systems .
Steric Considerations :
- 3-(propan-2-yl)oxolan-3-ol lacks aromatic substituents, resulting in lower molecular weight and reduced steric hindrance, making it more reactive in nucleophilic substitutions .
Chirality and Applications :
- (3S)-oxolan-3-ol highlights the importance of stereochemistry in pharmaceutical intermediates. Its enantiopure form is critical for synthesizing kinase inhibitors like afatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
